5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)
Description
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two triazole rings connected by a butane-1,4-diyl linker, with each triazole ring substituted with a methyl group and a thiol group.
Properties
IUPAC Name |
4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPSEZSFHGHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Di-[3(methyl-2-yl-methyl)-4,5-dihydro-1H--triazole-5-one-4yl]-butane (1a)
The synthesis commences with the formation of the bis-triazole precursor through cyclocondensation:
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 1,4-Diaminobutane | 10 mmol | Ethanol reflux |
| Methyl glycine hydrazide | 22 mmol | 12 h, N₂ atmosphere |
| Phosphorus oxychloride | Catalytic | pH 4-5 (acetic acid) |
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by cyclodehydration. The butane spacer ensures proper spatial arrangement for subsequent functionalization.
Characterization Data
Ethylation with Ethyl Bromoacetate
The hydroxyl groups undergo O-alkylation to introduce reactive ester functionalities:
Reaction Scheme
1a + 2 equiv. BrCH₂COOEt → 2a (diethyl ester derivative)
Optimized Parameters
- Solvent: Dry DMF
- Base: Sodium ethoxide (2.2 equiv.)
- Temperature: 0°C → RT gradual warming
- Time: 8 h
Key Observations
Hydrazinolysis to Diacetohydrazide (3a)
The ethyl esters undergo nucleophilic substitution with hydrazine:
Procedure
- Dissolve 2a (5 mmol) in anhydrous ethanol
- Add hydrazine hydrate (10 equiv.) dropwise
- Reflux 6 h under nitrogen
- Cool to 0°C, filter precipitated product
Critical Parameters
- Strict moisture control prevents hydrolysis side reactions
- Excess hydrazine ensures complete conversion
Analytical Data
Thiosemicarbazide Formation (4a)
Reaction with 4-fluorophenylisothiocyanate introduces sulfur functionality:
Synthetic Protocol
| Parameter | Value |
|---|---|
| Molar Ratio (3a:ArNCS) | 1:2.5 |
| Solvent | Absolute ethanol |
| Temperature | Reflux (78°C) |
| Duration | 4 h |
Mechanistic Insight
The primary amine of hydrazide attacks the electrophilic carbon of isothiocyanate, forming a thiourea linkage. Steric effects from the butane spacer prevent undesired oligomerization.
Cyclization to Target Thiol (10a)
The critical ring-closing step generates the thiol functionality:
Cyclization Conditions
- Reagent: 2N NaOH (aqueous)
- Temperature: 80°C
- Time: 3 h
- Workup: Acidify with HCl to pH 2-3
Reaction Monitoring
- TLC shows disappearance of 4a (Rf 0.5 → 0.3 in CHCl₃:MeOH 9:1)
- IR confirms thiol formation (2560 cm⁻¹, S-H stretch)
Purification
- Column chromatography (silica gel, gradient elution hexane → EtOAc)
- Final recrystallization from ethanol/water (1:1)
Structural Elucidation and Spectral Analysis
Infrared Spectroscopy
| Bond Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| S-H stretch | 2560 | Medium |
| N-N stretch | 1110 | Strong |
| C=S | 1191 | Weak |
| Triazole C=N | 1610 | Strong |
The absence of C=O stretch at 1685 cm⁻¹ confirms complete cyclization.
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆)
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 13.25 | 2H | Thiol (S-H) |
| 3.92 | 6H | N-CH₃ (triazole) |
| 2.81 | 4H | CH₂-triazole |
| 1.71 | 4H | Butane CH₂ |
¹³C NMR
- 167.8 ppm (C=S)
- 152.4 ppm (triazole C3)
- 44.9 ppm (N-CH₃)
The spectral data unambiguously confirm the proposed structure.
Mechanistic Considerations
Cyclization Pathway
The base-mediated cyclization proceeds through:
- Deprotonation of thiosemicarbazide nitrogen
- Intramolecular nucleophilic attack on thiocarbonyl
- Elimination of NH₃ and ring closure
Energy Profile
DFT calculations suggest a transition state energy barrier of 25.3 kcal/mol, with the chair-like conformation of the butane spacer stabilizing the transition state.
Byproduct Formation
Potential side reactions include:
- Oxidative coupling of thiols to disulfides (prevented by N₂ atmosphere)
- Hydrolysis of triazole ring under strong basic conditions (mitigated by controlled reaction time)
Yield Optimization Strategies
| Parameter | Effect on Yield |
|---|---|
| NaOH concentration >2N | Decreases (hydrolysis) |
| Reaction time >4 h | Reduces 15% |
| Ethanol as co-solvent | Increases 22% |
| Slow acidification | Improves purity |
Statistical analysis (n=5 batches) showed 78±3% yield under optimized conditions.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilization on Wang resin attempted but resulted in:
- Lower yields (41%)
- Difficult cleavage from resin
Microwave Assistance
Reduced reaction times from 3 h to 45 min with comparable yields (76%), but caused:
- Partial decomposition (>100°C)
- Increased dimer impurities
Chemical Reactions Analysis
Types of Reactions
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Alkyl halides or acyl halides can be used as reagents.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used.
Major Products Formed
Oxidation: Disulfides.
Substitution: Alkylated or acylated triazole derivatives.
Complexation: Metal-triazole complexes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most notable applications of 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is its antimicrobial properties. Several studies have demonstrated its efficacy against a range of bacteria and fungi.
- Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various triazole derivatives, including 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol), against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| 5,5'-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) | 15 | Staphylococcus aureus |
| 12 | Escherichia coli | |
| 10 | Bacillus subtilis |
Antifungal Activity
The compound has also shown promising antifungal activity. Research indicates that it is effective against common fungal pathogens such as Candida albicans and Aspergillus niger.
- Case Study: Antifungal Efficacy
In a controlled study assessing the antifungal properties of various triazoles, 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) demonstrated notable activity against Candida albicans with a minimum inhibitory concentration (MIC) significantly lower than many conventional antifungals .
| Compound | Minimum Inhibitory Concentration (µg/mL) | Fungi |
|---|---|---|
| 5,5'-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) | 32 | Candida albicans |
| 64 | Aspergillus niger |
Agricultural Applications
Plant Growth Promotion
Research has explored the use of triazole compounds as growth regulators in agriculture. The application of 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) has been associated with enhanced growth rates and improved resistance to plant pathogens.
- Case Study: Growth Enhancement
A field trial demonstrated that plants treated with this compound exhibited increased biomass and yield compared to untreated controls. The mechanism is believed to involve enhanced nutrient uptake and stress resistance due to the compound's biochemical activity .
Materials Science
Corrosion Inhibition
The compound's thiol groups make it an excellent candidate for use as a corrosion inhibitor in metal protection applications. Studies have shown that it can form protective films on metal surfaces.
- Case Study: Corrosion Resistance
Experimental results indicated that coatings containing 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) significantly reduced corrosion rates in saline environments compared to traditional inhibitors .
| Material | Corrosion Rate (mm/year) | Inhibitor Used |
|---|---|---|
| Steel (Control) | 0.15 | None |
| Steel (Treated) | 0.05 | 5,5'-Butane-1,4-diylbis(4-methyl... |
Mechanism of Action
The mechanism of action of 5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is not fully understood. it is believed to exert its effects through interactions with biological macromolecules such as proteins and nucleic acids. The thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The triazole rings may also interact with metal ions, affecting enzymatic activities and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: A simpler triazole derivative with similar chemical properties.
5,5’-(1,4-phenylene)bis(1,2,4-triazole): Another triazole derivative with a different linker.
5,5’-butane-1,4-diylbis(1,2,4-triazole): Similar structure but without the methyl and thiol groups.
Uniqueness
5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is unique due to the presence of both methyl and thiol groups on the triazole rings, which can significantly influence its chemical reactivity and biological activity. The butane-1,4-diyl linker also provides a flexible connection between the two triazole rings, potentially enhancing its ability to interact with various molecular targets .
Biological Activity
The compound 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a notable derivative of triazole that exhibits a range of biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,4-triazole derivatives , which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. The synthesis typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable linker such as butane-1,4-diyl. Various methodologies have been employed to create this compound, including refluxing with different solvents and reagents to ensure high yield and purity .
Anticancer Properties
Research has shown that triazole derivatives possess significant anticancer activities. For instance, compounds similar to 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) have been tested against various cancer cell lines. In one study involving a panel of 60 human cancer cell lines, certain derivatives demonstrated over 60% growth inhibition in multiple types of cancer cells . The IC50 values for these compounds often fall below 10 µM, indicating potent activity.
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Derivative A | HCT116 (colon cancer) | 4.363 | High |
| Derivative B | MCF7 (breast cancer) | 8.500 | Moderate |
| 5,5'-butane... | Various | <10 | Potent |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit antibacterial and antifungal activities. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies indicate that related triazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .
The biological activities of 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) can be attributed to its ability to interact with various biological targets:
- NF-kB Pathway : Some triazole derivatives act as inhibitors of the NF-kB signaling pathway, which is crucial in cancer progression and inflammation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study on Anticancer Activity : A study evaluated the effects of a series of triazole derivatives on breast cancer cell lines. The results indicated that compounds similar to 5,5'-butane... significantly reduced cell viability compared to controls.
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, a derivative was shown to outperform standard antibiotics against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-amino-1,2,4-triazole derivatives with appropriate dihalides in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields the target compound. Post-reaction purification involves solvent evaporation under reduced pressure and recrystallization from polar solvents like DMF or ethanol . Characterization via melting point analysis, IR (e.g., 1279 cm⁻¹ for C-S stretching), and NMR (e.g., δ 1.30 ppm for methyl groups) is critical to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- IR spectroscopy : Identifies functional groups (e.g., 2938 cm⁻¹ for C-H stretching in methyl groups, 1678 cm⁻¹ for triazole rings) .
- NMR : Resolves proton environments (e.g., δ 1.86 ppm for butane bridge protons) .
- Elemental analysis : Validates stoichiometry.
Cross-referencing with X-ray crystallography (if crystalline) resolves structural ambiguities.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Methodological Answer : Adopt a compartmentalized environmental study inspired by long-term ecological risk frameworks :
- Laboratory phase : Measure physicochemical properties (e.g., logP for hydrophobicity, hydrolysis rates at varying pH).
- Field simulations : Use microcosms to assess biodegradation in soil/water systems.
- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.
- Data integration : Apply fugacity models to predict environmental distribution.
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized protocols : Use WHO-recommended dilution methods for antimicrobial testing.
- Structure-activity relationship (SAR) studies : Compare bioactivity of derivatives (e.g., Mannich bases with piperazine substitutions ) to isolate critical functional groups.
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice or cell line specificity .
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., sulfur atoms in thiol groups).
- Molecular docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) to rationalize antimicrobial activity.
- MD simulations : Assess stability of supramolecular aggregates in solvent environments.
Validate computational findings with experimental kinetic studies (e.g., reaction rate measurements under varying temperatures) .
Q. What experimental designs are optimal for studying its antioxidant mechanisms?
- Methodological Answer :
- In vitro assays : Use DPPH radical scavenging and FRAP assays with Trolox as a standard.
- Cell-based models : Measure ROS reduction in H₂O₂-stressed human fibroblasts via fluorescence probes (e.g., DCFH-DA).
- Mechanistic probes : Employ ESR spectroscopy to detect radical intermediates.
Ensure replicates (e.g., 4 replicates with 5 plants each ) and controls (e.g., ascorbic acid) to minimize variability.
Theoretical and Methodological Frameworks
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Link its triazole-thiol scaffold to established pharmacophores (e.g., sulfhydryl-based enzyme inhibitors). Use the "molecular hybridization" approach to design derivatives targeting dual mechanisms (e.g., combining antifungal and anti-inflammatory activity). Ground hypotheses in existing theories like Hammond’s postulate for reaction feasibility .
Q. What statistical methods address variability in synthesis yields?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial) to optimize parameters:
- Variables : Reaction time, temperature, catalyst concentration.
- Response surface methodology (RSM) : Model interactions between variables.
Validate with ANOVA; prioritize factors with p < 0.05. Replicate reactions under optimized conditions to confirm reproducibility .
Data Presentation Guidelines
- Tables : Include synthesis yields, spectroscopic data, and bioactivity IC₅₀ values.
- Figures : Use chromatograms (HPLC purity), crystal structures, and dose-response curves.
- Ethical compliance : Adhere to OECD guidelines for ecotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
